Ethyl 2-[3,5-bis[[tert-butyl(dimethyl)silyl]oxy]cyclohexylidene]acetate
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Overview
Description
Ethyl 2-[3,5-bis[[tert-butyl(dimethyl)silyl]oxy]cyclohexylidene]acetate is a complex organic compound known for its unique structural features and chemical properties. This compound is characterized by the presence of tert-butyl(dimethyl)silyl groups, which are often used as protective groups in organic synthesis due to their stability and ease of removal under specific conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-[3,5-bis[[tert-butyl(dimethyl)silyl]oxy]cyclohexylidene]acetate typically involves multiple steps, starting from commercially available precursors. One common method involves the protection of hydroxyl groups using tert-butyl(dimethyl)silyl chloride in the presence of imidazole and dimethylformamide (DMF) as a solvent . The reaction proceeds efficiently at room temperature, yielding the desired silyl-protected intermediate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures high yield and purity of the final product. The scalability of the synthesis is crucial for its application in various industries.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[3,5-bis[[tert-butyl(dimethyl)silyl]oxy]cyclohexylidene]acetate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4).
Reduction: Reduction reactions can be carried out using lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions are possible with reagents like sodium methoxide (NaOCH3) or lithium diisopropylamide (LDA).
Common Reagents and Conditions
The reactions typically require specific reagents and conditions to proceed efficiently. For example, the oxidation reactions may require acidic or basic conditions, while reduction reactions are often carried out in anhydrous solvents to prevent side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Scientific Research Applications
Ethyl 2-[3,5-bis[[tert-butyl(dimethyl)silyl]oxy]cyclohexylidene]acetate has several scientific research applications, including:
Mechanism of Action
The mechanism of action of ethyl 2-[3,5-bis[[tert-butyl(dimethyl)silyl]oxy]cyclohexylidene]acetate involves its interaction with molecular targets and pathways. The tert-butyl(dimethyl)silyl groups provide stability and protect reactive sites during chemical reactions . The compound can act as both a donor and acceptor in various chemical processes, facilitating the formation of complex structures .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate
- tert-Butyldimethylsilyloxyacetaldehyde
Uniqueness
Ethyl 2-[3,5-bis[[tert-butyl(dimethyl)silyl]oxy]cyclohexylidene]acetate is unique due to its specific structural arrangement and the presence of multiple tert-butyl(dimethyl)silyl groups. These features provide enhanced stability and reactivity, making it a valuable compound in various chemical and industrial applications .
Properties
IUPAC Name |
ethyl 2-[3,5-bis[[tert-butyl(dimethyl)silyl]oxy]cyclohexylidene]acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H44O4Si2/c1-12-24-20(23)15-17-13-18(25-27(8,9)21(2,3)4)16-19(14-17)26-28(10,11)22(5,6)7/h15,18-19H,12-14,16H2,1-11H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKHVAGVBCANCSM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=C1CC(CC(C1)O[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H44O4Si2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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